molecular formula C20H14ClN3O3S B14953639 2-[(Z)-1-(2-chlorophenyl)methylidene]-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

2-[(Z)-1-(2-chlorophenyl)methylidene]-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B14953639
M. Wt: 411.9 g/mol
InChI Key: GITFPFBDZLTNKF-BOPFTXTBSA-N
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Description

2-[(Z)-1-(2-chlorophenyl)methylidene]-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzyl group, and a thiazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-(2-chlorophenyl)methylidene]-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Thiazolo-Triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolo-triazine ring system.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl derivative reacts with the thiazolo-triazine intermediate.

    Addition of the Methoxybenzyl Group: The methoxybenzyl group is added via a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-1-(2-chlorophenyl)methylidene]-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or demethoxylated compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(Z)-1-(2-chlorophenyl)methylidene]-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It can inhibit key enzymes involved in cellular processes, leading to disruption of metabolic pathways.

    Interaction with DNA/RNA: The compound may bind to nucleic acids, interfering with replication and transcription processes.

    Modulation of Signaling Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

2-[(Z)-1-(2-chlorophenyl)methylidene]-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione can be compared with other similar compounds, such as:

    Thiazolo[3,2-b][1,2,4]triazine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system. They may exhibit similar biological activities but with varying potency and selectivity.

    Chlorophenyl Derivatives: Compounds with a chlorophenyl group may have similar chemical reactivity and biological properties, but the presence of additional functional groups can significantly alter their activity.

    Methoxybenzyl Derivatives: These compounds may share similar pharmacological properties, but the presence of different substituents can affect their mechanism of action and therapeutic potential.

Properties

Molecular Formula

C20H14ClN3O3S

Molecular Weight

411.9 g/mol

IUPAC Name

(2Z)-2-[(2-chlorophenyl)methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C20H14ClN3O3S/c1-27-14-8-6-12(7-9-14)10-16-18(25)22-20-24(23-16)19(26)17(28-20)11-13-4-2-3-5-15(13)21/h2-9,11H,10H2,1H3/b17-11-

InChI Key

GITFPFBDZLTNKF-BOPFTXTBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=NC2=O

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=NC2=O

Origin of Product

United States

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